Bisnoryangonin

Content Navigation

Bisnoryangonin resolves assay interference and enzyme characterization bottlenecks for bioluminescence and SAR studies.

- 10-fold lower max luminescence vs. hispidin prevents detector saturation in attenuated reporters.

- Monophenolic scaffold (no catechol) enables clean antioxidant benchmarking with 3-5× Trolox capacity.

- Direct type III PKS product; quantifies baseline catalytic efficiency without methylation artifacts.

- Superior B. megaterium inhibitor (outperforms butylparaben); lead for paraben-alternative formulations.

CAS Number

Product Name

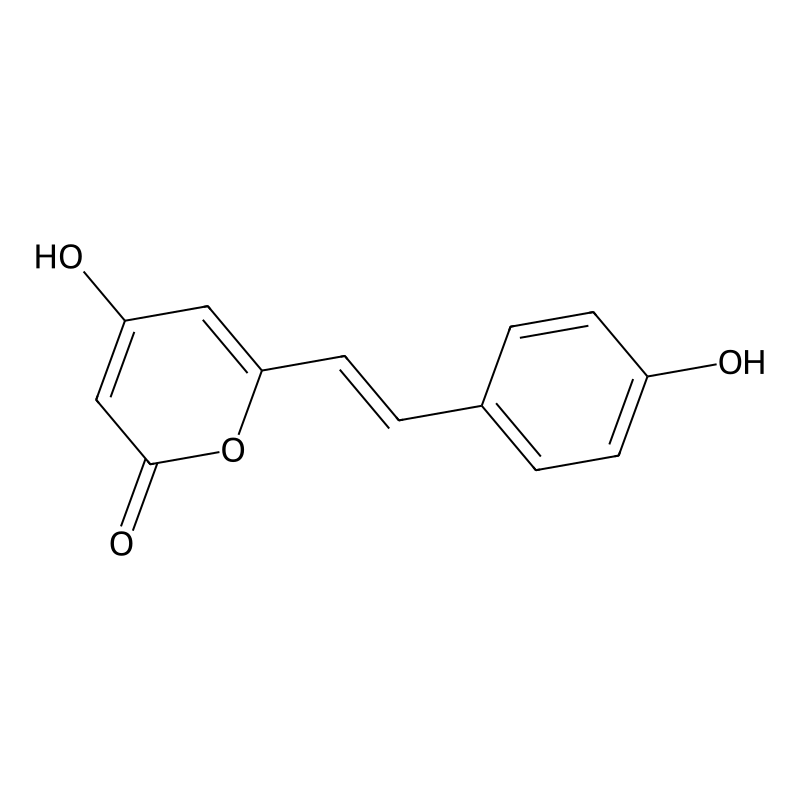

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Bisnoryangonin is a natural product found in Cortinarius abnormis, Phaeolepiota aurea, and other organisms with data available.

Purity

Package Size

Bisnoryangonin (CAS 13709-27-8) is a naturally occurring styrylpyrone and a critical biosynthetic intermediate in the production of complex kavalactones and fungal metabolites [1]. Structurally defined as a desmethyl analogue of yangonin, it features a monophenolic pyrone scaffold that distinguishes it from catechol-containing analogs like hispidin [1]. In industrial and academic procurement, bisnoryangonin is primarily sourced as a high-value reference standard for antioxidant assays, a baseline substrate for evaluating type III polyketide synthase (PKS) efficiency in metabolic engineering, and a tunable pre-luciferin for fungal bioluminescence systems[2]. Its well-characterized reactivity and defined physical properties make it an essential analytical benchmark for laboratories optimizing heterologous biosynthesis or developing novel antimicrobial agents [1].

Research Fit

References

- [1] Lee, I.-K., et al. "Chemical Constituents of Gymnopilus spectabilis and Their Antioxidant Activity." Mycobiology, 36(1), 55-59 (2008).

- [2] Heo, K. T., et al. "Construction of an Artificial Biosynthetic Pathway for the Styrylpyrone Compound 11-Methoxy-Bisnoryangonin Produced in Engineered Escherichia coli." Frontiers in Bioengineering and Biotechnology, 9, 706870 (2021).

Substituting bisnoryangonin with closely related styrylpyrones, such as hispidin or yangonin, fundamentally alters assay mechanics and biosynthetic pathway outcomes. In bioluminescence applications, replacing bisnoryangonin with hispidin results in a 10-fold increase in maximum luminescence intensity, which can cause signal saturation in assays requiring attenuated reporter outputs [1]. In antioxidant screening, substituting it with hispidin introduces an ortho-dihydroxy (catechol) group that drastically changes the radical scavenging mechanism and oxidation kinetics, invalidating structure-activity relationship (SAR) baselines [2]. Furthermore, in metabolic engineering, bisnoryangonin serves as the specific direct product of p-coumaroyl-CoA condensation by styrylpyrone synthase; using downstream methylated derivatives obscures the rate-limiting steps of the core polyketide synthase activity, preventing accurate quantification of enzyme efficiency [3].

Substitution Risk

References

- [1] US Patent 10584368B2, "Method and agents for detecting luciferase activity" (2020).

- [2] Lee, I.-K., et al. "Chemical Constituents of Gymnopilus spectabilis and Their Antioxidant Activity." Mycobiology, 36(1), 55-59 (2008).

- [3] Wang, Y., et al. "Reshaping the 2-Pyrone Synthase Active Site for Chemoselective Biosynthesis of Polyketides." Angewandte Chemie International Edition, 62(1) (2022).

Antimicrobial Potency vs. Paraben Preservatives

In comparative antimicrobial assays against food-contaminating bacteria (*Bacillus megaterium* and *Microbacterium foliorum*), bisnoryangonin demonstrates superior inhibitory potency compared to the mainstream synthetic food preservative butyl-4-hydroxybenzoate [1].

| Evidence Dimension | Antimicrobial inhibitory activity |

| Target Compound Data | Higher potency than benchmark |

| Comparator Or Baseline | Butyl-4-hydroxybenzoate (Standard preservative) |

| Quantified Difference | Qualitatively more potent in direct screening |

| Conditions | In vitro screening against Bacillus megaterium and Microbacterium foliorum |

Procurement of bisnoryangonin provides a highly active natural-product reference standard for developing alternatives to synthetic parabens in food preservation.

Antioxidant Capacity vs. Trolox

When evaluated for free radical scavenging efficacy using DPPH and ABTS assays, bisnoryangonin exhibits a Trolox Equivalent Antioxidant Capacity (TEAC) that is approximately 3 to 5 times higher than the industry-standard Trolox, performing comparably to synthetic antioxidants like BHA and caffeic acid[1]. While its activity is lower than the catechol-containing analog hispidin, its monophenolic structure provides a distinct calibration point for structure-activity relationship (SAR) studies [1].

| Evidence Dimension | Trolox Equivalent Antioxidant Capacity (TEAC) |

| Target Compound Data | 3–5x higher activity than Trolox |

| Comparator Or Baseline | Trolox (Water-soluble vitamin E analog) |

| Quantified Difference | 300% to 500% greater radical scavenging activity |

| Conditions | DPPH, ABTS, and superoxide radical scavenging assays |

Establishes bisnoryangonin as a high-potency, non-catechol baseline material for standardizing antioxidant and radical-scavenging assays.

Bioluminescence Activity vs. Hispidin

Bisnoryangonin functions as a viable pre-luciferin substrate for fungal luciferase systems. When activated by NAD(P)H-dependent hydroxylase, the maximum intensity of sample luminescence generated using bisnoryangonin is approximately 10 times lower than that achieved using hispidin [1].

| Evidence Dimension | Maximum luminescence intensity |

| Target Compound Data | ~10% of hispidin maximum intensity |

| Comparator Or Baseline | Hispidin (Primary fungal pre-luciferin) |

| Quantified Difference | 10-fold lower peak luminescence |

| Conditions | In vitro bioluminescence assay with fungal luciferase and NAD(P)H |

Enables the development of tunable, lower-intensity bioluminescent reporter assays where the extreme signal saturation of hispidin must be avoided.

Biosynthesis Yield Benchmark

In engineered *Escherichia coli* systems utilizing a styrylpyrone synthase (SPS) pathway, native SPS with kava 4CL produces bisnoryangonin from p-coumaric acid with HPLC yields of 0.9–3.7 mg/L, establishing a critical baseline for pathway optimization [1]. Advanced engineered variants (e.g., 11-methoxy-bisnoryangonin production) have utilized this structural scaffold to scale titers up to 52.8 mg/L [2], proving bisnoryangonin's utility as a foundational metric for evaluating type III polyketide synthase (PKS) efficiency.

| Evidence Dimension | Heterologous production titer |

| Target Compound Data | 0.9–3.7 mg/L (Baseline bisnoryangonin yield) |

| Comparator Or Baseline | 52.8 mg/L (Optimized methoxy-derivative yield) |

| Quantified Difference | Baseline metric for evaluating >10x pathway optimizations |

| Conditions | E. coli heterologous expression using p-coumaric acid or ferulic acid precursors |

Provides a strictly quantified metabolic baseline for bioengineers optimizing type III PKS pathways and styrylpyrone production.

Bioluminescent Assay Calibration

Due to its 10-fold lower maximum luminescence intensity compared to hispidin, bisnoryangonin is the optimal pre-luciferin substrate for developing attenuated fungal bioluminescence assays where signal saturation must be prevented [1].

PKS Efficiency Benchmarking

As the direct product of p-coumaroyl-CoA and malonyl-CoA condensation, bisnoryangonin is essential for quantifying the baseline catalytic efficiency of engineered type III polyketide synthases (PKS) in heterologous microbial platforms [2].

Antioxidant SAR Studies

Exhibiting 3–5 times the radical scavenging capacity of Trolox without relying on a catechol moiety, it serves as a crucial monophenolic control for differentiating the antioxidant mechanisms of complex plant and fungal extracts [3].

Natural Preservative Development

Demonstrating superior in vitro inhibitory potency against *Bacillus megaterium* compared to butyl-4-hydroxybenzoate, bisnoryangonin is a high-priority reference compound for formulating and validating natural alternatives to synthetic parabens[4].

Application Fit Matrix

References

- [1] US Patent 10584368B2, "Method and agents for detecting luciferase activity" (2020).

- [2] Wang, Y., et al. "Reshaping the 2-Pyrone Synthase Active Site for Chemoselective Biosynthesis of Polyketides." Angewandte Chemie International Edition, 62(1) (2022).

- [3] Lee, I.-K., et al. "Chemical Constituents of Gymnopilus spectabilis and Their Antioxidant Activity." Mycobiology, 36(1), 55-59 (2008).

- [4] Shindo, K., et al. "Antimicrobial Activities of Bisnoryangonin Contained in Pholiota aurivella." Journal of Home Economics of Japan, 58(9), 563-568 (2007).

XLogP3

Wikipedia

Explore Compound Types